molecular formula C17H25NO7 B13628338 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B13628338
M. Wt: 355.4 g/mol
InChI Key: ISCIGPDANVXFSU-NSHDSACASA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trimethoxyphenyl group, making it a versatile molecule for synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative, which undergoes protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with 3,4,5-trimethoxybenzaldehyde under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Large-scale production might also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then interact with enzymes or receptors. The trimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid: Features a different protecting group, which may alter its reactivity and stability.

    (3S)-3-{[(methoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid: Another variant with a different protecting group.

Uniqueness

The presence of the tert-butoxycarbonyl protecting group in (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid provides unique stability and reactivity characteristics, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C17H25NO7

Molecular Weight

355.4 g/mol

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(9-14(19)20)10-7-12(22-4)15(24-6)13(8-10)23-5/h7-8,11H,9H2,1-6H3,(H,18,21)(H,19,20)/t11-/m0/s1

InChI Key

ISCIGPDANVXFSU-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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